(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-[4-(diethylamino)benzyl]butanamide
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Overview
Description
(3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a brominated phenoxy group and a diethylamino phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}BUTANAMIDE typically involves multiple steps, starting with the preparation of the brominated phenoxy intermediate. This intermediate is then reacted with an acetamido compound under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}BUTANAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, (3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}BUTANAMIDE is explored for its potential therapeutic properties. It may act as an inhibitor or activator of certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of (3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}BUTANAMIDE involves its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with similar structural features but different functional groups.
Ringer’s lactate solution: Although not structurally similar, it is used in similar applications in medicine.
Uniqueness
(3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}BUTANAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C24H31BrN4O3 |
---|---|
Molecular Weight |
503.4 g/mol |
IUPAC Name |
(3E)-3-[[2-(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene]-N-[[4-(diethylamino)phenyl]methyl]butanamide |
InChI |
InChI=1S/C24H31BrN4O3/c1-5-29(6-2)20-9-7-19(8-10-20)15-26-23(30)14-18(4)27-28-24(31)16-32-21-11-12-22(25)17(3)13-21/h7-13H,5-6,14-16H2,1-4H3,(H,26,30)(H,28,31)/b27-18+ |
InChI Key |
KNPFDIMSWAEOPR-OVVQPSECSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)CNC(=O)C/C(=N/NC(=O)COC2=CC(=C(C=C2)Br)C)/C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNC(=O)CC(=NNC(=O)COC2=CC(=C(C=C2)Br)C)C |
Origin of Product |
United States |
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